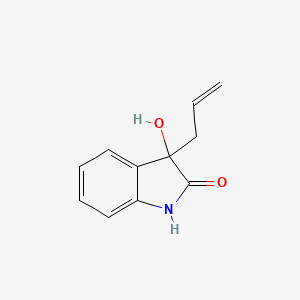

3-Allyl-3-hydroxy-1,3-dihydro-indol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Allyl-3-hydroxyindolin-2-one is a compound belonging to the indolin-2-one family, characterized by the presence of an allyl group and a hydroxyl group at the third position of the indolin-2-one core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-3-hydroxyindolin-2-one can be achieved through various methods. One common approach involves the three-component coupling of N-protected isatin, an aryne precursor, and 1,3-cyclodione under metal-free conditions . This method has been shown to produce a wide variety of 3-hydroxyindolin-2-ones in good yields. Another method involves the catalytic asymmetric hydroxylation of oxindoles using molecular oxygen and a phase-transfer catalyst .

Industrial Production Methods

While specific industrial production methods for 3-allyl-3-hydroxyindolin-2-one are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques such as continuous flow synthesis and the use of industrial catalysts could be employed to scale up the production.

Análisis De Reacciones Químicas

Types of Reactions

3-Allyl-3-hydroxyindolin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted indolin-2-ones, alcohols, amines, and quinones, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Utility as Synthetic Precursors

- 3-hydroxy-3-nitromethylindolin-2-one derivatives act as synthetic precursors for drug candidates .

- These derivatives are Henry adducts and valuable synthetic intermediates for organic transformations, particularly in synthesizing 1,2 amino alcohols .

Bioactivity

- 1,3-dihydro-2H-indol-2-ones exhibit diverse biodynamic activities, including antitubercular, anti-HIV, fungicidal, antibacterial, and anticonvulsant properties .

- 3-substituted-3-hydroxyoxindoles are emerging scaffolds for pharmacologically active alkaloids like dioxibrassinine, CPC-1, Donaxaridine, Maremycin A and B, Horsfiline, and spirobrassinin .

Anticancer Potential

- 3-(Nitromethylene)indolin-2-one analogs, derived from 3-hydroxy-3-nitromethyl-1,3-dihydro-indol-2-one, display potent cytotoxic activity .

- 3-hydroxy-3-nitromethylindolin-2-one derivatives are considered starting materials for anticancer compounds .

Examples of Oxindole-based Drugs

Mecanismo De Acción

The mechanism of action of 3-allyl-3-hydroxyindolin-2-one involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors in the nervous system .

Comparación Con Compuestos Similares

Similar Compounds

3-Hydroxyindolin-2-one: Lacks the allyl group but shares the hydroxyl group at the third position.

3-Allylindolin-2-one: Lacks the hydroxyl group but has the allyl group at the third position.

3-Hydroxy-2-oxindole: Similar structure but with different substituents at the third position

Uniqueness

3-Allyl-3-hydroxyindolin-2-one is unique due to the presence of both the allyl and hydroxyl groups at the third position, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

3-Allyl-3-hydroxy-1,3-dihydro-indol-2-one, also known by its CAS number 220598-39-0, is an indole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

| Property | Details |

|---|---|

| Molecular Formula | C10H11NO2 |

| Molecular Weight | 177.20 g/mol |

| IUPAC Name | This compound |

| CAS Number | 220598-39-0 |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have shown its effectiveness in inhibiting the proliferation of various cancer cell lines, including:

- MCF-7 (breast cancer) : IC50 = 14.8 μM

- HepG2 (liver cancer) : IC50 = 18.7 μM

- HeLa (cervical cancer) : IC50 = 16.5 μM

These results suggest that the compound may induce apoptosis and cell cycle arrest at the G2/M phase in cancer cells, potentially through mechanisms involving p53 pathway activation and modulation of Bcl-2 family proteins .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Apoptosis Induction : The compound promotes apoptosis via the upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2.

- Cell Cycle Arrest : Flow cytometric analysis has demonstrated that treatment with this compound results in cell cycle arrest at the G2/M phase.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in cancer progression, although further research is required to elucidate these interactions fully .

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various indole derivatives, including this compound, researchers utilized the MTT assay to evaluate cell viability across different concentrations. The compound showed a dose-dependent decrease in viability for MCF-7 and HepG2 cells, supporting its potential as an anticancer agent .

Study 2: Molecular Docking Analysis

Molecular docking studies were conducted to predict the binding affinity of this compound with target proteins involved in cancer pathways. The results indicated favorable interactions with proteins associated with apoptosis regulation and cell cycle control, suggesting a rational basis for its observed biological activity .

Propiedades

Número CAS |

220598-39-0 |

|---|---|

Fórmula molecular |

C11H11NO2 |

Peso molecular |

189.21 g/mol |

Nombre IUPAC |

3-hydroxy-3-prop-2-enyl-1H-indol-2-one |

InChI |

InChI=1S/C11H11NO2/c1-2-7-11(14)8-5-3-4-6-9(8)12-10(11)13/h2-6,14H,1,7H2,(H,12,13) |

Clave InChI |

DFYBEJXLQXRVCP-UHFFFAOYSA-N |

SMILES canónico |

C=CCC1(C2=CC=CC=C2NC1=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.